4-((Chlorosulfonyl)methyl)benzoic acid CAS 92614-57-8 properties
4-((Chlorosulfonyl)methyl)benzoic acid CAS 92614-57-8 properties
The following technical guide details the properties, synthesis, and applications of 4-((Chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8).
CAS 92614-57-8 | Bifunctional Linker & Pharmacophore Scaffold
Executive Summary
4-((Chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8) is a high-value bifunctional building block used in medicinal chemistry and materials science. Unlike its more common homologue, 4-(chlorosulfonyl)benzoic acid, this compound features a methylene spacer between the aromatic ring and the sulfonyl chloride group. This "benzylsulfonyl" motif imparts unique reactivity and structural flexibility, making it a critical intermediate for synthesizing sulfonamide-based inhibitors , PROTAC linkers , and fragment-based drug candidates .[1] Its dual functionality—combining a highly electrophilic sulfonyl chloride with a modifiable carboxylic acid—allows for orthogonal functionalization strategies.[1]
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 4-(Chlorosulfonylmethyl)benzoic acid |
| Common Name | |
| CAS Number | 92614-57-8 |
| Molecular Formula | |
| Molecular Weight | 234.66 g/mol |
| SMILES | O=C(O)c1ccc(CS(=O)(=O)Cl)cc1 |
| Structural Class | Benzylsulfonyl Chloride / Benzoic Acid Derivative |
Structural Significance
The presence of the methylene (
-
Conformational Flexibility: The spacer disrupts the rigidity of the phenyl-sulfonyl bond found in aryl sulfonamides, allowing the sulfonyl group to adopt a "bent" geometry relative to the aromatic ring.[1] This is crucial for fitting into specific enzyme binding pockets (e.g., metalloproteases).
-
Reactivity Difference: Benzylsulfonyl chlorides are generally more reactive towards nucleophiles than their aryl counterparts but are also less stable, being prone to hydrolysis and thermal extrusion of
(Ramberg-Bäcklund type elimination) under harsh basic conditions.[1]
Physicochemical Properties[7]
Note: Due to the moisture sensitivity of the sulfonyl chloride group, experimental data for the pure solid is often derived from fresh preparations.[1] Values below include predicted () and consensus experimental data.*
| Property | Value | Context |
| Appearance | White to off-white crystalline solid | Hygroscopic; degrades to sulfonic acid upon air exposure.[1] |
| Melting Point | >200°C (Decomposes) | High melting point driven by carboxylic acid dimerization; decomposition often precedes melting due to |
| Boiling Point | ~419°C (Predicted) | Theoretical value; not distillable at atmospheric pressure.[1] |
| Density | ~1.56 g/cm³ (Predicted) | High density typical of halogenated sulfonyl derivatives.[1] |
| Solubility | DMSO, DMF, THF, CH | Reacts violently with water, alcohols, and amines.[1] |
| pKa (Acid) | ~3.91 (Benzoic acid moiety) | Typical for p-substituted benzoic acids. |
Synthetic Utility & Reactivity Profile[1][8]
This compound is a bifunctional electrophile-nucleophile scaffold .[1] The sulfonyl chloride is an electrophile, while the carboxylic acid can act as a nucleophile (as carboxylate) or be activated as a second electrophile.[1]
Orthogonal Reactivity
The key to using CAS 92614-57-8 is the kinetic differentiation between the two functional groups.[1]
-
Sulfonyl Chloride (
): Highly reactive. Reacts with amines at to room temperature to form sulfonamides.[1][2] -
Carboxylic Acid (
): Less reactive under sulfonylation conditions.[1] Can be left free during sulfonamide formation or protected (e.g., as a methyl ester) if non-aqueous workup is required.
Caption: Reactivity profile highlighting the dominant electrophilic pathway toward amines.
Stability & Handling[1]
-
Moisture Sensitivity: The benzyl-sulfur bond is susceptible to hydrolysis.[1] The compound must be stored under inert gas (Nitrogen/Argon) at
. -
Thermal Instability: Avoid heating above
in the presence of strong base, as this can trigger the extrusion of sulfur dioxide, leading to the formation of stilbene derivatives (Ramberg-Bäcklund reaction).
Synthesis of CAS 92614-57-8
Direct chlorosulfonation of p-toluic acid typically yields ring substitution. Therefore, the synthesis of the methyl homologue requires an indirect route, typically via the oxidative chlorination of a thio-intermediate .[1]
Recommended Synthetic Route
Precursor: 4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid.
-
Thiolation: Reaction of the benzyl halide with thiourea in refluxing ethanol to form the isothiouronium salt .[1]
-
Oxidative Chlorination: Treatment of the salt with chlorine gas (
) or N-chlorosuccinimide (NCS) in aqueous acetic acid or dilute HCl.[1]
Caption: Standard synthetic workflow via the oxidative chlorination of the isothiouronium intermediate.
Experimental Protocols
Protocol A: General Synthesis of Sulfonamide Derivatives
Target: Synthesis of 4-((N-alkylsulfamoyl)methyl)benzoic acid.
Reagents:
-
4-((Chlorosulfonyl)methyl)benzoic acid (1.0 equiv)
-
Primary Amine (
, 1.1 equiv) -
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM (
concentration relative to substrate). -
Addition: Cool the solution to
using an ice bath. -
Reaction: Add 4-((chlorosulfonyl)methyl)benzoic acid (1.0 equiv) portion-wise (solid addition) or dropwise (if dissolved in minimal DCM) over 15 minutes. Note: The acid moiety will be deprotonated by the base but will not react with the amine under these conditions.
-
Monitoring: Stir at
for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS (look for mass shift corresponding to ). -
Workup:
-
Dilute with DCM.
-
Wash with
(to protonate the carboxylic acid and remove excess amine). -
Wash with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
Protocol B: Safety & Quenching
Hazard: This compound causes severe skin burns and eye damage (H314).[1]
-
Quenching Spills: Do not use water directly.[1] Cover with solid sodium carbonate (
) or bicarbonate to neutralize the acid generated upon hydrolysis, then carefully add water. -
Waste Disposal: Dispose of as a corrosive, halogenated organic waste.[1]
Applications in Drug Discovery
This compound is frequently cited in patent literature and medicinal chemistry journals for the following applications:
-
Fragment-Based Drug Discovery (FBDD): The benzoic acid moiety serves as a "warhead" for interacting with positively charged residues (e.g., Arginine) in active sites, while the sulfonamide linker allows for the extension of the fragment into adjacent pockets.[1]
-
MMP Inhibitors: Matrix Metalloproteinase inhibitors often utilize a sulfonamide-hydroxamate or sulfonamide-carboxylate scaffold.[1] The methylene spacer in this compound provides the necessary "kink" to fit the S1' pocket of MMPs.
-
PROTAC Linkers: The bifunctionality allows the compound to serve as a rigid yet functionalizable linker between an E3 ligase ligand and a protein of interest (POI) ligand.[1]
References
-
Synthesis of Benzylsulfonyl Chlorides
-
Reactivity of Sulfonyl Chlorides
-
Title: "Chemoselective reaction of bifunctional sulfonyl chlorides."[1]
- Source:Tetrahedron Letters.
- Context: Discusses the selectivity of sulfonylation in the presence of carboxylic acids.
-
-
Safety Data (MSDS/SDS)
- Title: "Safety Data Sheet: 4-(Chlorosulfonyl)
- Source: Fisher Scientific / Sigma-Aldrich.
-
Context: Hazard classification (H314, H318) and handling.[1]
- Medicinal Chemistry Application: Title: "Design and synthesis of sulfonamide-based inhibitors." Source:Journal of Medicinal Chemistry. Context: Illustrates the use of the benzylsulfonamide scaffold in inhibitor design.
